N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound characterized by the presence of both fluorine and nitro functional groups on a phenyl ring, as well as an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Nitration of 4-fluoroaniline: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride under anhydrous conditions.
Amidation reaction: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate oxalamide.
Alkylation: The intermediate oxalamide is further reacted with 2-methoxyethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-fluoro-3-aminophenyl-N2-(2-methoxyethyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 2-methoxyethylamine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine-containing compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chloro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-fluoro-3-nitrophenyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxy group instead of a methoxy group.
N1-(4-fluoro-3-aminophenyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both fluorine and nitro groups can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O5/c1-20-5-4-13-10(16)11(17)14-7-2-3-8(12)9(6-7)15(18)19/h2-3,6H,4-5H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUAGUSSMCWETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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